molecular formula C14H11BrFNO3 B055911 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 119916-34-6

7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B055911
CAS RN: 119916-34-6
M. Wt: 340.14 g/mol
InChI Key: FMNWEXUSEYKPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a quinolone antibiotic and has been found to have antibacterial properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been found to have antibacterial properties and has been studied for its potential use as an antibiotic. This compound has been shown to inhibit the growth of a wide range of gram-positive and gram-negative bacteria. It has also been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in lab experiments is its antibacterial properties. This compound can be used to study the mechanisms of bacterial DNA gyrase and topoisomerase IV inhibition. However, one limitation is that this compound may not be effective against all bacterial strains and may have limited applications in certain research areas.

Future Directions

There are several future directions for the study of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One potential direction is the study of its potential use in combination therapy with other antibiotics. Another direction is the study of its potential use in the treatment of bacterial biofilms. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved antibacterial properties.

Synthesis Methods

The synthesis of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves a multi-step process. The first step involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine to form 2-cyclopropylamino-4,5-difluoropyrimidine. This compound is then reacted with ethyl oxalyl chloride to form ethyl 2-cyclopropylamino-4,5-difluoro-6-oxo-1,6-dihydropyrimidine-3-carboxylate. The final step involves the reaction of this compound with 7-bromo-5-methyl-1,4-dihydroquinolin-4-one to form 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Scientific Research Applications

7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been studied for its potential applications in scientific research. This compound has been found to have antibacterial properties and has been studied for its potential use as an antibiotic. It has also been studied for its potential use in the treatment of bacterial infections such as urinary tract infections, respiratory tract infections, and skin infections.

properties

CAS RN

119916-34-6

Product Name

7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Molecular Formula

C14H11BrFNO3

Molecular Weight

340.14 g/mol

IUPAC Name

7-bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H11BrFNO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20)

InChI Key

FMNWEXUSEYKPGZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1F)Br)N(C=C(C2=O)C(=O)O)C3CC3

Canonical SMILES

CC1=C2C(=CC(=C1F)Br)N(C=C(C2=O)C(=O)O)C3CC3

synonyms

7-BROMO-1-CYCLOPROPYL-6-FLUORO-5-METHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID

Origin of Product

United States

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